molecular formula C2H4Cl2N2O B2357098 2,2-Dichloro-N-hydroxy-acetamidine CAS No. 73217-29-5

2,2-Dichloro-N-hydroxy-acetamidine

Cat. No.: B2357098
CAS No.: 73217-29-5
M. Wt: 142.97
InChI Key: BQZFDUQAUKSARG-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-hydroxy-acetamidine is a chemical compound with the molecular formula C2H4Cl2N2O It is characterized by the presence of two chlorine atoms, a hydroxy group, and an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-hydroxy-acetamidine typically involves the reaction of 2,2-dichloroacetamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dichloroacetamide+HydroxylamineThis compound\text{2,2-Dichloroacetamide} + \text{Hydroxylamine} \rightarrow \text{this compound} 2,2-Dichloroacetamide+Hydroxylamine→this compound

The reaction is usually conducted in an aqueous or alcoholic medium, and the temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and additional steps such as purification and crystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-hydroxy-acetamidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

2,2-Dichloro-N-hydroxy-acetamidine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: A precursor in the synthesis of 2,2-Dichloro-N-hydroxy-acetamidine.

    Hydroxylamine: Another reagent used in the synthesis process.

    2,2-Dichloro-N-hydroxyacetimidamide: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2,2-dichloro-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFDUQAUKSARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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